methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate, also known as BZPMT, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. BZPMT belongs to the class of benzylthio-containing compounds and has been found to possess various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate is not fully understood. However, it has been suggested that methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate may also interact with certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant properties. methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate has also been found to induce apoptosis in cancer cells and inhibit their growth. Additionally, methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate has been found to protect neurons from damage and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate in lab experiments is its potential therapeutic applications in the treatment of various diseases. methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate has been found to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, one limitation of using methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate in lab experiments is the lack of information on its toxicity and safety profile. Further research is needed to determine the optimal dosage and potential side effects of methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate.
Future Directions
There are several future directions for research on methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify the specific enzymes and signaling pathways that are affected by methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate. Additionally, future research can focus on optimizing the synthesis method of methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate and determining its toxicity and safety profile.
Scientific Research Applications
Methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
methyl 2-[(2-benzylsulfanylacetyl)amino]-4,5-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-23-16-9-14(19(22)25-3)15(10-17(16)24-2)20-18(21)12-26-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAROZIDMEDMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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